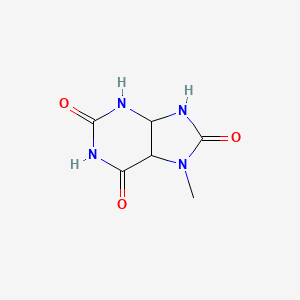

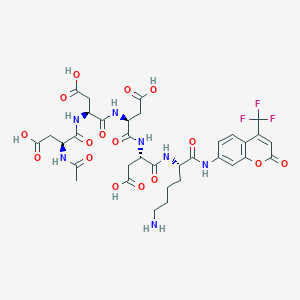

7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione is a purine derivative known for its unique chemical structure and potential applications in various fields. Purines are nitrogen-containing heterocyclic compounds that play crucial roles in biological systems, including DNA and RNA synthesis. This compound, with its specific methylation pattern, exhibits distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable purine derivative, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

7-Methyl-3,4,5,9-Tetrahydropurin-2,6,8-trion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die Methylgruppe durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

7-Methyl-3,4,5,9-Tetrahydropurin-2,6,8-trion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für seine potenzielle Rolle bei der Enzyminhibition und als Sonde zum Verständnis des Purinstoffwechsels.

Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten, die mit dem Purinstoffwechsel zusammenhängen, wie Gicht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Reaktionen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Methyl-3,4,5,9-Tetrahydropurin-2,6,8-trion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor bestimmter Enzyme wirken, die am Purinstoffwechsel beteiligt sind, und damit zelluläre Prozesse beeinflussen. Die Verbindung kann auch mit Nukleinsäuren interagieren und die DNA- und RNA-Synthese beeinflussen. Die genauen Pfade und molekularen Zielstrukturen sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3,7-Trimethylxanthin:

1,3-Dimethyluracil: Ein weiteres Purinderivat mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

7-Methyl-3,4,5,9-Tetrahydropurin-2,6,8-trion ist einzigartig aufgrund seiner spezifischen Methylierung an der 7. Position, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

Molekularformel |

C6H8N4O3 |

|---|---|

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

7-methyl-3,4,5,9-tetrahydropurine-2,6,8-trione |

InChI |

InChI=1S/C6H8N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h2-3H,1H3,(H,8,13)(H2,7,9,11,12) |

InChI-Schlüssel |

DAXAPJLQRVORJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2C(NC(=O)NC2=O)NC1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)

![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)

![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)

![1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)

![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)

![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)

![1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B12355515.png)

![7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12355519.png)